1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties and biological activities .
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . For instance, 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antiviral, anticancer, and other therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
The synthesis of 1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with acetic anhydride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield the final product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
1-[(4-Benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another piperidine derivative with stimulant properties and applications in medicinal chemistry.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c21-20(25)18-8-12-23(13-9-18)19(24)15-22-10-6-17(7-11-22)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUSYASFUNLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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